molecular formula C13H11N5O4 B3721941 ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate

ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate

Cat. No.: B3721941
M. Wt: 301.26 g/mol
InChI Key: AYISQPMXJPWCEY-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxadiazole ring fused with a pyrazine ring, which is further connected to a benzoate ester. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates to produce novel derivatives . The reaction conditions often involve the use of solvents like ethyl acetate and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate is unique due to its specific structural features, including the fused oxadiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-2-21-13(20)7-3-5-8(6-4-7)14-11-12(19)16-10-9(15-11)17-22-18-10/h3-6H,2H2,1H3,(H,14,15,17)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYISQPMXJPWCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
Reactant of Route 3
ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
Reactant of Route 4
ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
Reactant of Route 5
ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[(6-oxo-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate

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